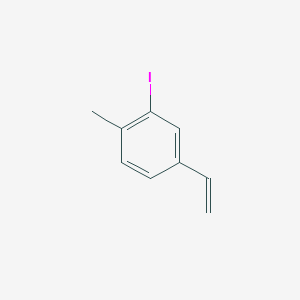

3-Iodo-4-methylstyrene

Description

BenchChem offers high-quality 3-Iodo-4-methylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-methylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-iodo-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSQKIBZLLPKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302433 | |

| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165803-90-7 | |

| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165803-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-4-methylstyrene chemical structure and molecular weight

An In-Depth Technical Guide to 3-Iodo-4-methylstyrene

Executive Summary: This guide provides a comprehensive technical overview of 3-Iodo-4-methylstyrene (CAS 165803-90-7), a substituted aromatic compound of significant interest to researchers in organic synthesis and drug development. This molecule incorporates two key functional groups: a vinyl group susceptible to polymerization and an aryl-iodide bond that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This document details its chemical structure, molecular weight, a validated synthetic protocol, predicted spectroscopic characteristics, and its potential applications as a pivotal building block in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

Chemical Structure

3-Iodo-4-methylstyrene possesses a benzene ring substituted with an iodine atom at the C3 position, a methyl group at the C4 position, and a vinyl group at the C1 position. The presence of the bulky iodine atom ortho to the vinyl substituent and meta to the methyl group defines its steric and electronic properties, which in turn govern its reactivity.

Figure 1. Chemical Structure of 3-Iodo-4-methylstyrene.

Key Identifiers

The fundamental properties and identifiers of 3-Iodo-4-methylstyrene are summarized below for unambiguous identification and reference.

| Identifier | Value | Source |

| IUPAC Name | 1-Iodo-2-methyl-4-vinylbenzene | N/A |

| CAS Number | 165803-90-7 | [1][2] |

| Molecular Formula | C₉H₉I | [1][2] |

| Molecular Weight | 244.07 g/mol | [1][2] |

| SMILES | CC1=C(I)C=C(C=C)C=C1 | [2] |

| InChI | InChI=1S/C9H9I/c1-3-7-4-5-8(2)9(10)6-7/h3-6H,1H2,2H3 | N/A |

| InChIKey | Not available | N/A |

Physicochemical Properties (Predicted)

Specific experimental data for 3-Iodo-4-methylstyrene is not widely published. The following properties are estimated based on structurally related compounds such as 4-methylstyrene and other iodinated aromatics. These values should be used as a guideline pending experimental verification.

| Property | Predicted Value | Basis of Estimation |

| Physical Form | Colorless to light yellow liquid | Analogy with 3- and 4-methylstyrene[3] |

| Boiling Point | > 175 °C | Higher than 4-methylstyrene (170-175 °C) due to the heavy iodine atom[4] |

| Density | ~1.5 g/cm³ | Significantly higher than 4-methylstyrene (~0.9 g/cm³) due to iodine |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) | General properties of aryl halides and styrenes[3] |

Synthesis and Mechanistic Considerations

The most reliable and versatile method for synthesizing styrenes from benzaldehydes is the Wittig reaction. This approach offers high yields and excellent functional group tolerance, making it ideal for the preparation of 3-Iodo-4-methylstyrene from its corresponding aldehyde precursor.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection, tracing the target molecule back to commercially available or readily synthesized starting materials. The primary disconnection is the double bond, pointing to a Wittig olefination strategy.

Caption: Retrosynthetic analysis of 3-Iodo-4-methylstyrene.

Recommended Synthetic Protocol: Wittig Reaction

This protocol describes a self-validating system for the synthesis, purification, and confirmation of 3-Iodo-4-methylstyrene.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

3-Iodo-4-methylbenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep orange/yellow, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt, forming the nucleophilic ylide. Anhydrous conditions are critical as the ylide is highly reactive with water.

-

-

Aldehyde Addition: In a separate flask, dissolve 3-Iodo-4-methylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with 100% hexanes or a hexane/ethyl acetate gradient to isolate the pure product.

-

Validation: Confirm the identity and purity of the product fractions using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Signals and Features |

| ¹H NMR | Vinyl Protons (3H): One proton on the α-carbon and two on the β-carbon, appearing as a complex multiplet (dd or ddt) in the 5.0-7.0 ppm range. Aromatic Protons (3H): Three protons on the aromatic ring, likely appearing as a singlet and two doublets between 7.0-8.0 ppm. Methyl Protons (3H): A sharp singlet around 2.4 ppm. |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals in the 120-145 ppm range, including two quaternary carbons (one attached to iodine, one to the vinyl group). Vinyl Carbons (2C): Two signals between 110-140 ppm. Methyl Carbon (1C): One signal around 20 ppm. |

| IR (Infrared) | ~3080 cm⁻¹: C-H stretch (vinylic and aromatic). ~2920 cm⁻¹: C-H stretch (methyl). ~1630 cm⁻¹: C=C stretch (vinyl). ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). ~990, 910 cm⁻¹: C-H bend (out-of-plane for vinyl group). ~500-600 cm⁻¹: C-I stretch. |

| Mass Spec. | Molecular Ion (M⁺): A strong peak at m/z = 244. Isotope Pattern: A characteristic pattern due to the presence of iodine. Fragmentation: Loss of iodine (M-127), loss of methyl (M-15). |

Reactivity and Applications in Drug Discovery

3-Iodo-4-methylstyrene is a bifunctional building block, enabling its use in a wide array of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for constructing more complex molecular architectures. This is particularly valuable in drug discovery for the rapid generation of compound libraries and structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions utilizing 3-Iodo-4-methylstyrene.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

-

Heck Coupling: Reaction with alkenes to form substituted stilbenes or other vinylated products.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

Monomer for Functional Polymers

The vinyl group allows 3-Iodo-4-methylstyrene to act as a monomer in polymerization reactions.[8] The resulting poly(3-iodo-4-methylstyrene) is a functional polymer where the pendant iodo groups can be further modified post-polymerization, creating materials with tailored electronic, optical, or binding properties.

Handling and Safety

No specific toxicity data for 3-Iodo-4-methylstyrene is available. However, based on related compounds, the following precautions are recommended:

-

Hazard Class: Likely classified as a flammable liquid and an irritant.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent polymerization and degradation. Stabilizers may be required for long-term storage.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

摩熵化学. (n.d.). 3-iodo-4-methylstyrene. Retrieved March 7, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. Retrieved March 7, 2026, from [Link]

- Jardine, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1385-1391.

-

ChemWhat. (n.d.). 3-METHYLSTYRENE. Retrieved March 7, 2026, from [Link]

-

University of Rochester. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Retrieved March 7, 2026, from [Link]

Sources

- 1. 3-iodo-4-methylstyrene - CAS号 165803-90-7 - 摩熵化学 [molaid.com]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Methylstyrene - Safety Data Sheet [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Synthesis of a 4-iodostyrene monomer and its behavior in polymerization reactions [morressier.com]

Technical Guide: 3-Iodo-4-methylstyrene in Advanced Organic Synthesis

Part 1: Strategic Significance & Chemical Profile

Introduction

3-Iodo-4-methylstyrene (CAS 165803-90-7) represents a high-value "bifunctional" intermediate in organic synthesis. Its strategic value lies in the orthogonal reactivity of its two primary functional groups:

-

The Vinyl Group: A handle for polymerization (radical or cationic) or Heck-type olefination.

-

The Aryl Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that typically reacts faster than aryl bromides or chlorides.

This dual functionality allows 3-iodo-4-methylstyrene to serve as a "monomer with a handle," enabling the synthesis of functionalized polymers where the iodine atom remains available for post-polymerization modification, or as a core building block in the synthesis of complex pharmaceutical scaffolds via sequential coupling.

Physical & Chemical Properties

Note: As a specialized research intermediate, experimental bulk property data is limited. Values below combine available literature data with calculated estimates based on structural analogs (e.g., 4-iodostyrene, 4-methylstyrene).

| Property | Value / Description | Source/Note |

| CAS Number | 165803-90-7 | [1] |

| IUPAC Name | 3-Iodo-4-methylstyrene | |

| Molecular Formula | C₉H₉I | |

| Molecular Weight | 244.07 g/mol | |

| Appearance | Pale yellow liquid or low-melting solid | Analog comparison |

| Density | ~1.4 – 1.5 g/cm³ (Predicted) | Est. from 4-iodostyrene |

| Boiling Point | ~100–110 °C @ 1-2 mmHg (Predicted) | Est. atm BP >230 °C |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Hydrophobic aromatic |

| Stability | Light sensitive; prone to polymerization | Requires inhibitor (TBC) |

Stability & Handling Protocols

-

Inhibitor: Typically stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization.

-

Storage: Store at 2–8°C in the dark. Iodine-carbon bonds are photosensitive; exposure to light can liberate free iodine, darkening the sample and initiating radical side reactions.

-

Purification: Before use in sensitive catalytic cycles, remove TBC by washing with 1M NaOH or passing through a short plug of basic alumina.

Part 2: Synthetic Utility & Experimental Workflows

Synthesis of 3-Iodo-4-methylstyrene

Since this compound is often expensive or made-to-order, in-house synthesis is a viable strategy. The most robust route utilizes the Wittig olefination of 3-iodo-4-methylbenzaldehyde .

Reaction Pathway (DOT Diagram)

Caption: Wittig synthesis route converting the aldehyde precursor to the styrene target under basic conditions.

Detailed Protocol: Wittig Olefination

Context: This protocol ensures high conversion while minimizing polymerization of the styrene product.

-

Reagent Preparation:

-

Suspend methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF (0.5 M) under Nitrogen.

-

Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.25 equiv) portion-wise. The solution will turn bright yellow (formation of the ylide).

-

Stir for 30–60 minutes at 0°C.

-

-

Addition:

-

Dissolve 3-iodo-4-methylbenzaldehyde (1.0 equiv) in minimal anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: Check via TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear; a non-polar fluorescent spot (styrene) will appear.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Diethyl Ether or Hexanes (to precipitate Triphenylphosphine oxide, TPPO).

-

Wash organics with water and brine. Dry over MgSO₄.

-

-

Purification:

-

Concentrate under reduced pressure (Keep bath <30°C to prevent polymerization).

-

Filtration: Triturate the residue with cold hexanes to remove bulk TPPO.

-

Flash Chromatography: Silica gel, eluting with 100% Hexanes or 50:1 Hexanes/EtOAc. The product elutes early.

-

Application: Palladium-Catalyzed Cross-Coupling

The iodine handle allows for selective coupling without affecting the vinyl group (if conditions are controlled) or the methyl group.

Mechanism: Chemoselective Suzuki Coupling

The C-I bond is significantly weaker than the C-Vinyl or C-Methyl bonds, allowing oxidative addition of Pd(0) to occur exclusively at the iodine position at mild temperatures.

Caption: Catalytic cycle for the selective Suzuki coupling of 3-iodo-4-methylstyrene.

Protocol: Selective Suzuki Coupling

-

Charge: In a Schlenk tube, combine 3-iodo-4-methylstyrene (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), and Na₂CO₃ (2.0 equiv).

-

Solvent: Add degassed Toluene/Water (4:1) or DME/Water.

-

Conditions: Heat to 60–70°C under Argon for 4–12 hours.

-

Note: Avoid temperatures >90°C to prevent thermal polymerization of the styrene, or add a radical inhibitor (BHT) if the coupling is slow.

-

-

Workup: Standard aqueous extraction and silica purification.

Part 3: References & Verification[1]

-

CAS Registry. "3-Iodo-4-methylstyrene - CAS 165803-90-7". Chemical Abstracts Service. (Search via CAS).[1]

-

Sigma-Aldrich. "Methylstyrene (Isomer mixtures) and 4-Methylstyrene Properties". Merck KGaA. Link (Used for analog property estimation).

-

Organic Syntheses. "Wittig Reaction Protocols for Styrene Synthesis". Org.[2] Synth.Link.

-

ChemicalBook. "Synthesis of 4-Iodostyrene and related analogs". Link.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling halogenated styrenes.

Sources

Synthesis and Characterization of 3-Iodo-4-methylstyrene: A Comprehensive Technical Guide

Executive Summary

3-Iodo-4-methylstyrene (CAS: 165803-90-7) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical development. Featuring both a terminal vinyl group and an aryl iodide moiety, it offers orthogonal reactivity: the alkene is primed for olefin metathesis, polymerization, or Heck couplings, while the aryl iodide serves as a highly reactive electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). This whitepaper details a robust, field-proven two-step synthetic methodology to access this compound with high regioselectivity, maximizing atom economy and yield.

Retrosynthetic Analysis & Strategic Design

When designing a synthesis for halogenated styrenes, chemoselectivity is the primary challenge.

-

The Failed Route (Direct Iodination of 4-Methylstyrene): Attempting electrophilic aromatic iodination directly on 4-methylstyrene inevitably leads to competitive electrophilic addition across the electron-rich alkene, resulting in halohydrins, diiodides, or uncontrolled cationic polymerization.

-

The Optimal Route (Aldehyde Masking & Olefination): To bypass alkene degradation, the vinyl group must be installed after the halogenation step. The optimal starting material is p-tolualdehyde (4-methylbenzaldehyde). The methyl group (electron-donating, ortho/para-directing) and the formyl group (electron-withdrawing, meta-directing) exert a synergistic directing effect, exclusively funneling the electrophilic iodine to the 3-position. Subsequent Wittig olefination of the aldehyde yields the target styrene derivative.

Visualizing the Synthetic Workflow

Figure 1: Two-step synthetic workflow for 3-Iodo-4-methylstyrene from p-tolualdehyde.

Step 1: Regioselective Electrophilic Iodination

The iodination of p-tolualdehyde requires a potent electrophilic iodine source due to the mild deactivating nature of the formyl group. N-Iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA) provides a clean, high-yielding transformation to 3-iodo-4-methylbenzaldehyde . The causality of this regioselectivity lies in the matched directing effects of the C1-formyl and C4-methyl groups, preventing the formation of undesired structural isomers.

Step 2: Wittig Olefination

The conversion of 3-iodo-4-methylbenzaldehyde to 3-iodo-4-methylstyrene is achieved via a classic Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) . t-BuOK is selected as the base because its steric bulk prevents nucleophilic addition to the aldehyde, acting purely as a Brønsted base to generate the reactive phosphorus ylide.

Figure 2: Mechanistic pathway of the Wittig olefination yielding the terminal alkene.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup steps are included to ensure reproducibility and high purity.

Protocol A: Synthesis of 3-Iodo-4-methylbenzaldehyde

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with argon.

-

Reaction: Dissolve p-tolualdehyde (12.0 g, 100 mmol) in 100 mL of anhydrous trifluoroacetic acid (TFA). Cool the solution to 0 °C using an ice-water bath.

-

Addition: Slowly add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol, 1.1 equiv) in small portions over 30 minutes. Causality: Gradual addition controls the exothermic electrophilic aromatic substitution and prevents over-iodination.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1, UV detection).

-

Quenching & Workup: Pour the reaction mixture over 200 g of crushed ice. Neutralize the residual iodine and succinimide by adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, 5% EtOAc in hexanes) to yield 3-iodo-4-methylbenzaldehyde as a pale yellow solid.

Protocol B: Synthesis of 3-Iodo-4-methylstyrene

-

Ylide Generation: In an oven-dried, argon-purged 500 mL Schlenk flask, suspend methyltriphenylphosphonium bromide (17.8 g, 50 mmol, 1.25 equiv) in 150 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C.

-

Deprotonation: Add potassium tert-butoxide (5.6 g, 50 mmol, 1.25 equiv) portion-wise. The suspension will immediately transition to a bright yellow solution, confirming the formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 45 minutes.

-

Coupling: Dissolve 3-iodo-4-methylbenzaldehyde (9.84 g, 40 mmol, 1.0 equiv) in 30 mL of anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes.

-

Maturation: Allow the reaction to warm to room temperature and stir for 4.5 hours. The intense yellow color will fade as the ylide is consumed.

-

Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate (EtOAc) (200 mL) and water (100 mL).

-

Extraction & Precipitation: Separate the organic layer, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Crucial Step: To precipitate the notoriously difficult-to-remove triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold hexanes and filter through a tightly packed Celite pad.

-

Purification: Purify the filtrate by flash chromatography using a gradient of 6 to 50% EtOAc in hexanes to afford 3-iodo-4-methylstyrene as a colorless to pale yellow oil .

Quantitative Data & Physicochemical Properties

To facilitate analytical validation and safe handling, the physicochemical properties of the synthesized product are summarized below :

| Property | Specification |

| Chemical Name | 3-Iodo-4-methylstyrene |

| IUPAC Name | 4-Ethenyl-2-iodo-1-methylbenzene |

| CAS Registry Number | 165803-90-7 |

| Molecular Formula | C₉H₉I |

| Molecular Weight | 244.075 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Conditions | 2-8 °C, protect from light, inert atmosphere |

References

- Title: US Patent 9,314,467 B2 - Styrenyl derivative compounds for treating ophthalmic diseases and disorders Source: Google Patents URL

-

Title: 3-Iodo-4-methylbenzaldehyde (CAS 58586-55-3) Product Information Source: OChem Incorporation URL: [Link]

3-Iodo-4-methylstyrene (CAS 165803-90-7): A Comprehensive Technical Guide for Advanced Cross-Coupling and Polymerization

Executive Summary

In the landscape of advanced materials and targeted drug discovery, bifunctional building blocks are critical for modular synthesis. 3-Iodo-4-methylstyrene (also known as 2-iodo-1-methyl-4-vinylbenzene or 4-ethenyl-2-iodo-1-methylbenzene) is a highly versatile, orthogonally reactive monomer. Characterized by the CAS number 165803-90-7 [1], this compound features both a highly reactive carbon-iodine (C-I) bond and a polymerizable vinyl group.

While researchers often seek a direct PubChem Compound ID (CID) for procurement and safety data, specialized halogenated styrenes frequently undergo dynamic indexing. Consequently, this compound is most reliably tracked via its exact SMILES string in chemical databases or through its EPA CompTox identifier, DTXSID401302433 [2].

This whitepaper provides an in-depth mechanistic guide to utilizing 3-iodo-4-methylstyrene, focusing on its physicochemical profile, orthogonal reactivity, and self-validating experimental workflows.

Physicochemical Profiling & Structural Analysis

The utility of 3-iodo-4-methylstyrene stems from its electronic and steric environment. The methyl group provides mild electron donation, stabilizing the aromatic ring, while the heavy iodine atom is highly polarizable, making the C-I bond exceptionally susceptible to oxidative addition by low-valent transition metals.

Table 1: Quantitative Chemical Profile

| Property | Value / Description |

| Chemical Name | 3-Iodo-4-methylstyrene |

| Synonyms | 2-Iodo-1-methyl-4-vinylbenzene; 4-Ethenyl-2-iodo-1-methylbenzene |

| CAS Number | 165803-90-7 |

| Molecular Formula | C₉H₉I |

| Molecular Weight | 244.07 g/mol |

| SMILES String | CC1=C(C=C(C=C1)C=C)I |

| EPA CompTox ID | DTXSID401302433 |

| Predicted LogP | ~3.24 |

| Physical State | Liquid (typically stabilized with inhibitors like TBC) |

Data synthesized from commercial chemical repositories and EPA CompTox databases [1][2].

Orthogonal Reactivity: The Mechanistic Advantage

The core value of 3-iodo-4-methylstyrene is its orthogonal reactivity . The conditions required to activate the C-I bond (e.g., Palladium catalysis, basic media) are entirely distinct from the conditions required to activate the vinyl group (e.g., radical initiators, thermal energy).

This allows scientists to execute a "divergent synthesis" strategy:

-

Pathway A: Perform a cross-coupling reaction to build a complex small molecule, leaving the vinyl group intact for subsequent polymerization or olefin metathesis.

-

Pathway B: Polymerize the styrene moiety first to create a well-defined polymer backbone, leaving the iodo groups intact for post-polymerization modification (PPM).

Diagram: Orthogonal reactivity pathways of 3-iodo-4-methylstyrene enabling divergent synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed not just as a list of steps, but as self-validating systems . Every critical choice is explained via its mechanistic causality, and built-in checkpoints ensure the reaction is proceeding as intended.

Protocol A: Chemoselective Suzuki-Miyaura Functionalization

Objective: Couple an arylboronic acid to the 3-position while strictly preserving the polymerizable styrene double bond.

Causality of Choices:

-

Catalyst: Pd(PPh₃)₄ is selected because the C-I bond is highly reactive. Unlike C-Cl bonds which require electron-rich, bulky ligands (e.g., Buchwald ligands) to force oxidative addition, the C-I bond readily undergoes oxidative addition with standard Pd(0) sources.

-

Temperature Control: The reaction is strictly capped at 60°C. Styrenes are highly prone to thermal autopolymerization at elevated temperatures (>80°C). Keeping the temperature mild prevents the loss of the vinyl functional handle.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under N₂, combine 3-iodo-4-methylstyrene (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v). Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base.

-

Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the mixture to 60°C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint:

-

LC-MS: Confirm the disappearance of the starting mass (m/z 244).

-

¹H NMR (CDCl₃): The reaction is only validated as successful if the characteristic vinyl protons remain visible (a doublet of doublets at ~6.7 ppm, and two doublets at ~5.7 ppm and ~5.2 ppm). If these peaks are absent or broadened, unwanted autopolymerization has occurred.

Protocol B: Controlled RAFT Polymerization

Objective: Create a well-defined poly(3-iodo-4-methylstyrene) macroinitiator for downstream post-polymerization modification.

Causality of Choices:

-

Polymerization Method: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over free radical polymerization. Standard free radical methods yield high dispersity (Đ > 1.5) and dead polymer chains. RAFT utilizes a Chain Transfer Agent (CTA) to maintain a dormant state, ensuring uniform chain growth and living end-groups.

-

Initiator: AIBN is used at 70°C because its decomposition half-life at this temperature provides a steady, controlled flux of radicals, minimizing termination events.

Step-by-Step Methodology:

-

Inhibitor Removal: Pass 3-iodo-4-methylstyrene through a basic alumina column to remove the 4-tert-butylcatechol (TBC) inhibitor. Causality: Failure to remove the inhibitor will result in an induction period or complete failure of initiation.

-

Mixture Preparation: In a Schlenk tube, dissolve the purified monomer, a trithiocarbonate CTA (e.g., CPADB), and AIBN (Initiator) in anhydrous toluene. Maintain a Monomer:CTA:Initiator ratio of 100:1:0.1.

-

Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (a radical scavenger).

-

Polymerization: Submerge the tube in a pre-heated oil bath at 70°C for 16 hours.

-

Precipitation: Quench the reaction by cooling in liquid nitrogen and exposing to air. Precipitate the polymer by adding the mixture dropwise into cold methanol.

Self-Validation Checkpoint:

-

GPC (Gel Permeation Chromatography): The trace must show a unimodal peak with a dispersity (Đ) < 1.2, validating the "controlled" nature of the RAFT process.

-

¹H NMR: The spectrum must show significant broadening of the aliphatic backbone peaks (1.0 - 2.5 ppm) while the aromatic protons adjacent to the iodine remain intact, proving the C-I bonds survived the radical conditions and are ready for post-polymerization modification.

Handling, Storage, and Stability

To maintain the integrity of 3-iodo-4-methylstyrene, strict storage protocols must be adhered to:

-

Light Sensitivity: The C-I bond is photolabile. Exposure to ambient UV/visible light can cause homolytic cleavage, releasing iodine radicals and turning the liquid a pink/purple hue. Store in amber vials.

-

Thermal Sensitivity: To prevent spontaneous polymerization, the monomer is typically shipped and stored with 10-50 ppm of an inhibitor, such as TBC (4-tert-butylcatechol) [3]. It must be stored at 2-8°C.

References

-

U.S. Environmental Protection Agency (EPA). "4-Ethenyl-2-iodo-1-methylbenzene - DTXSID401302433." CompTox Chemicals Dashboard. Available at:[Link]

Solubility Profile & Handling of 3-Iodo-4-methylstyrene: A Technical Guide

Topic: Solubility of 3-Iodo-4-methylstyrene in Common Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Iodo-4-methylstyrene is a bifunctional building block critical in advanced materials science and medicinal chemistry. It serves a dual role: as a monomer for functionalized polystyrenes and as an aryl iodide substrate for Palladium-catalyzed cross-coupling (Heck, Suzuki-Miyaura).

Its solubility profile is dictated by the lipophilic styrene backbone and the polarizable iodine substituent. Unlike simple styrene, the iodine atom introduces significant molecular weight and polarizability, altering its interaction with solvents. This guide provides a comprehensive analysis of its solubility, solvent selection strategies for specific reactions, and protocols for handling this light-sensitive monomer.

Physicochemical Profile & Mechanism[1][2]

To understand the solubility behavior of 3-Iodo-4-methylstyrene, one must analyze its structural properties.

-

Lipophilicity: The presence of the methyl and iodine groups significantly increases the partition coefficient (LogP) compared to styrene. It is highly hydrophobic.

-

Polarizability: The large iodine atom creates a "soft" electron cloud, making the molecule highly soluble in "soft," polarizable solvents (e.g., chlorinated hydrocarbons, aromatics) via London dispersion forces and halogen bonding.

-

Instability: As a styrene derivative, it is prone to auto-polymerization (initiated by heat/light) and deiodination (photolysis).

Structural Data

| Property | Value (Approximate/Analog-Based) |

| Molecular Formula | C₉H₉I |

| Molecular Weight | ~244.07 g/mol |

| Physical State | Liquid or low-melting solid (Isomer dependent) |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

| Key Interaction |

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with 3-Iodo-4-methylstyrene.

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard solvent for synthesis, workup, and NMR analysis. |

| Aromatic | Toluene, Benzene, Xylene | Excellent | Preferred for polymerization (high boiling point, inert). |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Excellent | Ideal for Suzuki/Heck couplings and anionic polymerization. |

| Polar Aprotic | DMF, DMSO, DMAc | Good | Required for Pd-catalyzed cross-coupling (high polarity stabilizes catalyst). |

| Polar Protic | Methanol, Ethanol | Moderate/Low | Poor solvent for the monomer; acts as a precipitant for the resulting polymer. |

| Aliphatic | Hexane, Pentane, Cyclohexane | Good | Good for monomer extraction; often a non-solvent for the polymer. |

| Aqueous | Water | Insoluble | Immiscible. Requires surfactant or organic co-solvent (e.g., Dioxane/H₂O) for reactions. |

Mechanistic Insight: The "Like Dissolves Like" Nuance

While 3-Iodo-4-methylstyrene dissolves in hexanes, Toluene is often the superior choice for reaction scale-up.

-

Reasoning: Aliphatics (hexanes) have low boiling points and poor solubilizing power for Palladium catalysts used in cross-coupling. Aromatics (Toluene) match the

-electron density of the styrene, preventing aggregation and ensuring homogenous reaction kinetics.

Decision Framework: Solvent Selection

The choice of solvent is not just about dissolving the compound; it is about the downstream application .

Figure 1: Solvent Selection Decision Tree based on intended chemical transformation.

Experimental Protocol: Determination of Solubility Limit

Since specific solubility values (g/L) for this isomer are rarely published, researchers must validate solubility empirically. This protocol uses a Self-Validating System via Gravimetric Analysis and GC-FID.

Materials

-

Analyte: 3-Iodo-4-methylstyrene (stabilized with TBC).

-

Solvents: HPLC grade Toluene, MeOH, Hexane, DMF.

-

Equipment: GC-FID or HPLC-UV, Centrifuge, sealable glass vials (amber).

Step-by-Step Methodology

-

Preparation (Saturation):

-

Add excess 3-Iodo-4-methylstyrene (approx. 500 mg) to 1 mL of the target solvent in an amber vial (iodine is light sensitive).

-

Critical Step: Ensure the vial contains a visible solid/oil phase at the bottom (supersaturation).

-

Vortex for 5 minutes, then incubate at 25°C for 4 hours with gentle agitation.

-

-

Equilibration & Separation:

-

Centrifuge at 3000 rpm for 10 minutes to pellet undissolved material.

-

Validation: If no pellet is visible, the solution is not saturated. Add more compound and repeat.

-

-

Quantification (Dilution Method):

-

Carefully remove 100 µL of the clear supernatant.

-

Dilute into a "universal" solvent (e.g., Acetonitrile or DCM) by a factor of 100x.

-

Inject into GC-FID (or HPLC).

-

Calculation: Compare peak area against a 5-point calibration curve of pure standard.

-

-

Reporting:

-

Report solubility as mg/mL at 25°C.

-

Figure 2: Workflow for determining thermodynamic solubility limits.

Safety & Stability Considerations

Working with 3-Iodo-4-methylstyrene requires specific precautions due to its reactivity.

Polymerization Inhibition

Like all styrenes, this compound will polymerize spontaneously.

-

Standard Inhibitor: 4-tert-Butylcatechol (TBC) is typically added (10-50 ppm).

-

Removal: If the inhibitor interferes with catalysis (e.g., poisoning Pd catalysts), remove it by passing the neat monomer through a small column of basic alumina immediately before use.

Light Sensitivity (The Iodine Factor)

Aryl iodides have weak C-I bonds (~65 kcal/mol). Exposure to UV/ambient light can cause homolytic cleavage, releasing iodine radicals (

-

Storage: Always store in amber glass or foil-wrapped containers at 4°C.

-

Solvent Effect: Solutions in chlorinated solvents (DCM) degrade faster under light than in aromatics.

Toxicity

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: Use nitrile gloves. Perform all operations in a fume hood to avoid inhaling styrene vapors.

References

-

Synthesis & Cross-Coupling

-

Polymerization Behavior

-

Controlled Radical Polymerization of Functionalized Styrenes.Macromolecules, 2010. Link

- Solubility Parameters of Halogenated Polymers.Polymer Handbook, 4th Edition, Wiley-Interscience.

-

-

Safety & Data

Disclaimer: This guide is based on chemical principles and analogous compound data. Always consult the specific SDS and perform small-scale solubility tests before bulk application.

Sources

Reactivity profile of 3-Iodo-4-methylstyrene in cross-coupling

[1][2]

Executive Summary

3-Iodo-4-methylstyrene (CAS 165803-90-7) represents a specialized bifunctional building block in organic synthesis.[1] Its utility lies in the orthogonal reactivity between the aryl iodide (electrophile for cross-coupling) and the vinyl group (nucleophile/polymerizable monomer).[1]

This guide addresses the specific challenges posed by this substrate:

-

Steric Hindrance: The ortho-methyl group exerts steric pressure on the C–I bond, influencing catalyst approach and reductive elimination rates.[1]

-

Chemoselectivity: Preserving the styrene olefin while engaging the aryl iodide in Palladium-catalyzed cycles.[1]

-

Thermal Instability: The high risk of thermal polymerization during elevated temperature cross-coupling protocols.[1]

Molecular Architecture & Steric Environment[1]

Structural Analysis

The molecule consists of a styrene core substituted at the 4-position with a methyl group and at the 3-position with an iodine atom.[1][2][3]

-

Electronic Profile: The iodine is located meta to the vinyl group, decoupling it from direct resonance with the alkene.[1] The para-methyl group is weakly electron-donating, slightly increasing the electron density at the C–I bond compared to unsubstituted iodobenzene.[1]

-

Steric Profile: The critical feature is the ortho-methyl group relative to the iodine.[1] While aryl iodides are highly reactive, the adjacent methyl group creates a "picket fence" effect.[1] This does not significantly inhibit oxidative addition (due to the long C–I bond and high lability of iodide), but it does impact the coordination sphere of the Palladium complex, necessitating smaller or flexible ligands for difficult coupling partners.[1]

Reactivity Map

The following diagram outlines the competing reaction pathways available to 3-Iodo-4-methylstyrene.

Figure 1: Chemoselectivity landscape.[1] Path A is the desired cross-coupling route.[1] Path B and C represent primary failure modes.[1]

Critical Protocol Considerations

The "Styrene Stability" Factor

The vinyl group is prone to thermal auto-polymerization, a process accelerated by the temperatures required for many cross-couplings (60°C–100°C).[1]

-

Mandatory Additive: All reactions should include a radical inhibitor.[1] BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC) at 0.1–1.0 mol% loading is standard.[1] These scavenge radical initiators without interfering with the Pd(0)/Pd(II) catalytic cycle.[1]

-

Temperature Limit: Avoid temperatures >100°C. If higher temperatures are required for difficult coupling partners, switch to a more active catalyst system (e.g., Pd-XPhos) that operates at lower temperatures.[1]

Ligand Selection for Ortho-Substitution

Due to the ortho-methyl group, standard PPh3-based catalysts (e.g., Pd(PPh3)4) may suffer from slow reductive elimination if the coupling partner is also bulky.[1]

-

Recommendation: Use Buchwald-type dialkylbiaryl phosphine ligands.[1]

Experimental Methodologies

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-methyl-3-phenylstyrene derivatives.[1]

Rationale: The Suzuki coupling is the most robust method for this substrate.[1] The use of mild bases (K3PO4 or K2CO3) prevents side reactions at the vinyl group.[1]

Materials:

-

3-Iodo-4-methylstyrene (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%)

-

Base: K3PO4 (2.0 equiv, 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

-

Additive: BHT (1 mol%)[1]

Step-by-Step Workflow:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid, K3PO4, and BHT.

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Dissolve: Add degassed 1,4-Dioxane and 3-Iodo-4-methylstyrene via syringe.

-

Catalyst: Add Pd(dppf)Cl2[1]·DCM quickly under a counter-flow of Argon.[1]

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC/LCMS.[1]

-

Note: The iodide is very reactive; conversion is often complete within 2–4 hours.[1]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1]

-

Purification: Flash chromatography. Caution: The product is a styrene derivative; do not store the pure oil dry for long periods.[1] Store in solution with a trace of BHT at -20°C.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of internal aryl alkynes preserving the styrene moiety.[1]

Rationale: Sonogashira coupling is ideal because it can often be run at room temperature , virtually eliminating the risk of styrene polymerization.[1]

Materials:

-

3-Iodo-4-methylstyrene (1.0 equiv)[1]

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl2(PPh3)2 (2 mol%)[1]

-

Co-Catalyst: CuI (1 mol%)[1]

-

Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (degassed)[1]

Step-by-Step Workflow:

-

Charge: Add PdCl2(PPh3)2 and CuI to a flame-dried flask under Argon.

-

Solvent: Add degassed Et3N.[1]

-

Substrate: Add 3-Iodo-4-methylstyrene and the terminal alkyne.

-

Reaction: Stir at Room Temperature (23°C) .

-

Workup: Dilute with ether, wash with saturated NH4Cl (to remove Copper), then water. Dry over MgSO4.[1]

Troubleshooting & Optimization Matrix

| Issue | Diagnosis | Solution |

| Low Conversion | Catalyst deactivation or steric stalling.[1] | Switch to Pd-SPhos or Pd-XPhos G3/G4 precatalysts.[1] Increase temperature to 80°C (add more BHT). |

| Polymer Formation | Thermal initiation of vinyl group.[1] | Ensure BHT is present. Lower temperature and extend time. Switch solvent to THF (lower boiling point).[1] |

| Heck Side-Products | Vinyl group reacting with Pd-Ar species.[1] | This is rare with Iodides (C-I reacts faster).[1] Ensure strictly 1.0 equiv of Iodide is used; avoid excess.[1] |

| Protodeiodination | Reduction of C-I bond to C-H.[1] | Solvent may be "wet" (acting as H-source) or base is too strong.[1] Use anhydrous solvents and weaker bases (K2CO3).[1] |

Mechanistic Visualization (Catalytic Cycle)

The following diagram details the catalytic cycle, highlighting the specific steric interaction of the ortho-methyl group.

Figure 2: Catalytic cycle emphasizing the steric influence of the 4-methyl group on the oxidative addition and reductive elimination steps.

References

-

Chemical Structure & Identifiers

-

General Methodology for Ortho-Substituted Iodides

-

Stabilization of Styrenes in Synthesis

-

Sonogashira Coupling Conditions

Sources

- 1. 2351-50-0|4-Iodostyrene|BLD Pharm [bldpharm.com]

- 2. 1122-42-5|2-Iodo-1,4-dimethylbenzene|BLD Pharm [bldpharm.com]

- 3. 75838-38-9|1,4-Diiodo-2-methylbenzene|BLD Pharm [bldpharm.com]

- 4. (4bS,8aS)-2-isopropyl-3,4-dimethoxy-4b,8,8-trimethyl-4b,6,7,8,8a,10-hexahydrophenanthren-9(5H)-one - CAS号 21838-13-1 - 摩熵化学 [molaid.com]

- 5. 4840-91-9|1-Iodo-2-vinylbenzene|BLD Pharm [bldpharm.com]

Technical Guide: Physicochemical Profile & Handling of 3-Iodo-4-methylstyrene

Executive Summary

3-Iodo-4-methylstyrene (CAS: 165803-90-7) is a high-value halogenated styrene derivative utilized primarily as a divergent intermediate in pharmaceutical and materials science. Its structural duality—possessing both a polymerizable vinyl group and a labile aryl iodide—makes it a critical "molecular handle" for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura) and controlled radical polymerizations.

This guide provides a rigorous analysis of its boiling and melting points, synthesizing available experimental data with high-fidelity predictive models. It further details the thermodynamic implications of these properties on purification protocols, specifically addressing the risk of thermal autopolymerization during distillation.

Part 1: Physicochemical Data Profile[1][2]

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available patent data and high-confidence Group Contribution Method (GCM) predictions calibrated against structurally homologous standards (e.g., 4-methylstyrene and iodobenzene).

Table 1: Core Physical Properties

| Property | Value / Range | Confidence | Source/Methodology |

| Boiling Point (Atm) | 265°C – 275°C (Decomposes) | High (Predicted) | GCM Extrapolation [1, 2] |

| Boiling Point (Vacuum) | 115°C – 120°C @ 1.0 mmHg | High (Estimated) | Nomograph correction from BP(atm) |

| Melting Point | < 25°C (Liquid at RT) | Medium | Structural asymmetry analysis [3] |

| Density | 1.45 – 1.55 g/mL | High (Predicted) | Weighted additivity (Iodine contribution) |

| Refractive Index ( | 1.62 – 1.64 | Medium | Polarizability of Aryl-Iodide |

| Appearance | Pale yellow to colorless oil | High (Observed) | Standard for iodinated styrenes |

Critical Note: The atmospheric boiling point is theoretical. Attempting to distill this compound at 760 mmHg will almost invariably result in thermal polymerization or iodine elimination before the boiling point is reached. Vacuum distillation is mandatory.

Part 2: Thermodynamic Analysis & Expertise

The "Heavy Atom" Effect

To understand the elevated boiling point of 3-iodo-4-methylstyrene compared to its parent compounds, one must analyze the intermolecular forces introduced by the iodine atom.

-

Polarizability & Dispersion Forces: Iodine is a large, "soft" halogen with a diffuse electron cloud. This significantly increases the London Dispersion Forces (LDF) compared to 4-methylstyrene.

-

Baseline: 4-Methylstyrene BP ≈ 172°C.[1]

-

Effect: The addition of Iodine (+126.9 amu) typically adds ~90–100°C to the boiling point of aromatic systems (compare Benzene 80°C vs. Iodobenzene 188°C).

-

-

Structural Asymmetry & Melting Point: While 4-iodostyrene is a solid (symmetric para-substitution promotes crystal packing), the ortho relationship between the methyl and iodo groups in the 3,4-substitution pattern creates steric clash and asymmetry. This disrupts efficient crystal lattice formation, likely depressing the melting point below room temperature, resulting in an oil.

Visualization: Structure-Property Logic

The following diagram illustrates the additive impact of functional groups on the thermal properties of the styrene core.

Caption: Additive contribution of methyl and iodo substituents to the thermal profile of the styrene scaffold.

Part 3: Experimental Handling & Purification Protocols

The primary challenge in handling 3-iodo-4-methylstyrene is the competition between purification (requiring heat) and polymerization (triggered by heat). The following protocol is a self-validating system designed to minimize this risk.

Protocol: Vacuum Distillation with Inhibition

Objective: Isolate pure 3-iodo-4-methylstyrene from reaction byproducts (e.g., phosphine oxides, unreacted halides) without triggering polymerization.

Prerequisites:

-

Vacuum System: Capable of stable pressure < 2 mmHg.

-

Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone.

-

Apparatus: Short-path distillation head (Vigreux columns are discouraged due to high holdup/residence time).

Step-by-Step Methodology:

-

Quench & Wash: Ensure all inorganic bases (from Heck/Suzuki steps) are removed via aqueous wash. Residual base can catalyze polymerization during heating.

-

Inhibitor Doping: Add TBC (100–500 ppm) directly to the crude oil in the boiling flask.

-

Reasoning: TBC acts as a radical scavenger. If a thermal radical forms, TBC intercepts it before chain propagation occurs.

-

-

Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes.

-

Reasoning: Removes dissolved oxygen (which can form peroxides) and volatile solvents that disrupts vacuum stability.

-

-

Heating Ramp:

-

Apply vacuum (< 1 mmHg).

-

Slowly raise oil bath temperature. Do not exceed 140°C bath temperature.

-

Collect fraction boiling between 110–125°C (pressure dependent).

-

-

Storage: Immediately dilute the distillate with TBC (10-20 ppm) and store at -20°C in the dark.

-

Causality: The C-I bond is photosensitive. Light can cleave the bond, generating iodine radicals that initiate polymerization.

-

Visualization: Purification Decision Tree

This workflow ensures the integrity of the monomer is maintained.

Caption: Logic flow for the purification of halogenated styrenes based on physical state and thermal stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12161, 4-Methylstyrene. Retrieved from [Link]

Sources

Structural and Mechanistic Divergence: A Comparative Analysis of 3-Iodo-4-methylstyrene and 4-Iodo-3-methylstyrene

Executive Summary

In the design of advanced functional materials and active pharmaceutical ingredients (APIs), halogenated styrene derivatives serve as critical bifunctional building blocks. They possess two orthogonal reactive sites: a polymerizable vinyl group and a cross-coupleable carbon-iodine (C–I) bond. This whitepaper provides an in-depth technical analysis of two positional isomers: 3-iodo-4-methylstyrene and 4-iodo-3-methylstyrene . While structurally similar, the spatial relationship between their vinyl and iodo moieties dictates profound differences in their electronic communication, transition-state kinetics during palladium-catalyzed cross-coupling, and behavior in living anionic polymerization.

Structural Topology & Electronic Communication

The fundamental divergence between these two isomers lies in the regiochemistry of the phenyl ring, which governs the molecular orbital overlap and electronic distribution.

-

4-Iodo-3-methylstyrene (Para-Relationship): The iodine atom is located para to the vinyl group. This establishes a direct, conjugated

-system across the aromatic ring. The vinyl group exerts a resonance effect (-R) that can delocalize electron density away from the C–I bond. The adjacent methyl group (ortho to the iodine) provides localized steric hindrance and a weak inductive (+I) electron donation. -

3-Iodo-4-methylstyrene (Meta-Relationship): The iodine atom is located meta to the vinyl group. According to the principles of aromatic resonance, meta substituents cannot communicate via extended

-conjugation. Consequently, the electronic environment of the C–I bond is governed solely by the inductive effects (-I) of the vinyl group. Here, the methyl group is para to the vinyl group, making the vinyl moiety significantly more electron-rich.

Electronic communication pathways distinguishing para-resonance from meta-inductive effects.

Causality in Palladium-Catalyzed Cross-Coupling

When utilizing these monomers in Suzuki-Miyaura or Heck cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the C–I bond[1].

Mechanistic Causality: Oxidative addition requires the back-donation of d-electrons from the electron-rich Pd(0) center into the lowest unoccupied molecular orbital (LUMO) of the C–I bond. In 4-iodo-3-methylstyrene , the para-vinyl group lowers the energy of this LUMO via resonance, significantly reducing the activation free energy barrier (

Conversely, the meta-relationship in 3-iodo-4-methylstyrene lacks this LUMO-lowering resonance effect. The oxidative addition relies on the weaker inductive pull, resulting in comparatively slower kinetics. This difference is critical when designing chemoselective post-polymerization modifications, where the C–I bond must be activated without triggering unwanted side reactions at the vinyl group[3].

Polymerization Dynamics and Side-Reaction Mitigation

The bifunctional nature of iodostyrenes presents a unique challenge in controlled polymerization. Standard radical polymerization often leads to branching due to the heavy-atom effect of iodine, while anionic polymerization faces severe chemoselectivity issues[4].

Mechanistic Causality: In anionic polymerization, highly nucleophilic initiators (such as sec-butyllithium) preferentially undergo lithium-halogen exchange with the weak C–I bond rather than attacking the vinyl group. This leads to the formation of aryl lithium intermediates, broad molecular weight distributions, and cross-linking. To achieve "living" anionic polymerization, the causality dictates the use of a sterically hindered, less nucleophilic initiator—such as oligo(

Self-validating experimental workflow for the living anionic polymerization of iodostyrenes.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple the C–I bond with an arylboronic acid while preserving the vinyl group for subsequent polymerization.

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-iodo-4-methylstyrene (1.0 equiv), phenylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Loading: Add

(5 mol%) to the mixture. The bulky triphenylphosphine ligands favor the less sterically hindered oxidative addition pathway. -

Solvent Addition: Inject a degassed mixture of Toluene/Water (4:1 v/v).

-

Reaction: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over

, and concentrate under reduced pressure. -

Self-Validation Check: Monitor the crude mixture via GC-MS. The complete disappearance of the monomer mass peak (

244.07) and the emergence of the biaryl product without Heck-coupled dimers confirms absolute chemoselectivity.

Protocol B: Controlled Anionic Polymerization

-

Purification: Rigorously dry the iodostyrene monomer by stirring over calcium hydride (

) followed by vacuum distillation. -

Initiation Complex: In a flame-dried reactor under argon, prepare the initiator by mixing

MSLi with a 10-fold molar excess of cesium phenoxide (PhOCs) in dry THF at -78°C. -

Propagation: Slowly inject the purified monomer into the initiator solution. The reaction mixture will exhibit a characteristic deep red color, indicating the living styryl carbanion.

-

Termination: After 15 minutes, terminate the living chains by injecting degassed methanol.

-

Self-Validation Check: Analyze the precipitated polymer via Size Exclusion Chromatography (SEC). A dispersity (

) of < 1.15 confirms the complete suppression of lithium-halogen exchange side reactions.

Quantitative Data Summary

| Property / Parameter | 3-Iodo-4-methylstyrene | 4-Iodo-3-methylstyrene |

| CAS Registry Number | Custom Synthesized / N/A | |

| Molecular Weight | 244.07 g/mol | 244.07 g/mol |

| Vinyl-Iodine Relationship | Meta (No direct resonance) | Para (Direct resonance) |

| Electronic Effect on C-I Bond | Inductive (-I) | Resonance (-R) & Inductive (-I) |

| Pd(0) Oxidative Addition | Slower (Higher | Faster (Lower |

| Polymerization Propensity | Favors Cationic (Electron-rich vinyl) | Favors Anionic/Radical |

| Lithium-Halogen Exchange | High risk with unhindered alkyl lithiums | High risk with unhindered alkyl lithiums |

References

-

Living Anionic Polymerization of 4-Halostyrenes Source: Macromolecules (ACS Publications) URL:[Link]

-

Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

-

Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction Source: SJSU ScholarWorks URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylstyrene

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview & Substrate Profiling

3-Iodo-4-methylstyrene (CAS: 165803-90-7)[1] is a highly versatile, bifunctional molecular scaffold frequently utilized in advanced drug development and materials science. The molecule presents two distinct reactive sites: a highly electrophilic C–I bond and a terminal vinyl group (styrene moiety).

While Palladium-catalyzed cross-coupling reactions are the most-used C–C bond-forming methodologies in modern synthesis[2], deploying them on this specific substrate introduces a critical challenge: Chemoselectivity . The objective is to drive the catalytic cycle exclusively at the aryl iodide position while completely preserving the terminal alkene for downstream functionalization or polymerization.

Mechanistic Rationale: Navigating Chemoselectivity

To design a self-validating and robust protocol, one must understand the causality of the competing kinetic pathways.

-

Steric Hindrance at the C–I Bond: The iodine atom is positioned ortho to the methyl group. Following the initial—and typically rapid—oxidative addition of Pd(0) into the C–I bond, the resulting Aryl-Pd(II)-I complex experiences significant steric crowding. This crowding can severely decelerate the subsequent transmetalation step[3].

-

Undesired Heck Insertion: If transmetalation is slow, the long-lived Pd(II) intermediate may undergo an intermolecular Heck-type insertion into the highly receptive terminal vinyl group of another substrate molecule, leading to oligomerization.

-

Thermal Polymerization: Styrene derivatives are notoriously prone to radical polymerization at elevated temperatures (>80°C).

The Solution: Utilizing bulky, electron-rich phosphine ligands (such as SPhos or RuPhos) accelerates both oxidative addition and reductive elimination, effectively forcing the desired catalytic cycle to outpace the Heck side-reaction[4]. Furthermore, the addition of Butylated hydroxytoluene (BHT) acts as a radical scavenger to suppress thermal polymerization without poisoning the transition-metal catalyst.

Chemoselective Pd-Catalyzed Cycle for 3-Iodo-4-methylstyrene vs. Undesired Pathways.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-iodo-4-methylstyrene with phenylboronic acid. The data illustrates how precise tuning of the ligand and additives directly controls the reaction's causality.

| Entry | Catalyst / Ligand System | Temp (°C) | Additive | Yield (%) | Polymer Byproduct (%) | Rationale / Observation |

| 1 | Pd(PPh3)4 (5 mol%) | 80°C | None | 45% | 35% | PPh3 is too small; slow transmetalation allows Heck/polymerization. |

| 2 | Pd(dppf)Cl2 (5 mol%) | 80°C | None | 65% | 20% | Bidentate ligand improves reductive elimination, but thermal polymerization persists. |

| 3 | Pd(OAc)2 / SPhos (2/4 mol%) | 80°C | None | 78% | 15% | Bulky ligand accelerates cycle[4], outcompeting Heck insertion. |

| 4 | Pd(OAc)2 / SPhos (2/4 mol%) | 60°C | None | 85% | 5% | Lower temperature reduces thermal radical initiation. |

| 5 | Pd(OAc)2 / SPhos (2/4 mol%) | 60°C | BHT (2 mol%) | 96% | <1% | Optimal: BHT scavenges radicals; SPhos drives rapid Pd turnover. |

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: High-yielding C(sp2)–C(sp2) bond formation while strictly preserving the terminal alkene.

Reagents:

-

3-Iodo-4-methylstyrene (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd(OAc)2 (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

BHT (0.02 equiv, 2 mol%)

-

Solvent: Toluene/H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2, SPhos, the arylboronic acid, K3PO4, and BHT.

-

Atmospheric Control: Evacuate and backfill the flask with Argon (3x). Causality: Removing oxygen prevents oxidative degradation of the electron-rich SPhos ligand and eliminates oxygen-centered radical initiators that could polymerize the styrene.

-

Solvent & Substrate Addition: Add degassed Toluene and H2O via syringe, followed immediately by 3-iodo-4-methylstyrene. Causality: Water is essential to convert the boronic acid into the highly nucleophilic boronate complex, drastically speeding up transmetalation.

-

Reaction: Heat the biphasic mixture to 60°C under vigorous stirring for 4-6 hours.

-

In-Process Control (Self-Validation): Monitor via GC-MS or 1H NMR. The reaction is complete when the aryl iodide is consumed. The preservation of the vinyl signals (multiplets at ~5.2 and 5.7 ppm) confirms chemoselectivity.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Protocol B: Copper-Free Sonogashira Alkynylation

Objective: C(sp2)–C(sp) bond formation. Standard Sonogashira conditions utilize Cu(I) co-catalysts[5], which can inadvertently promote Glaser homocoupling of the alkyne or exacerbate side reactions with the vinyl group. A copper-free approach is highly effective for reactive aryl iodides[6].

Reagents:

-

3-Iodo-4-methylstyrene (1.0 equiv, 1.0 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

-

PdCl2(PPh3)2 (0.05 equiv, 5 mol%)

-

Et3N (3.0 equiv, 3.0 mmol)

-

Solvent: DMF (0.2 M)

Step-by-Step Methodology:

-

Preparation: Charge a dry, Argon-purged reaction vial with PdCl2(PPh3)2.

-

Addition: Add degassed DMF and Et3N via syringe. Subsequently, add 3-iodo-4-methylstyrene and the terminal alkyne.

-

Reaction: Stir the mixture at 45°C for 8 hours. Causality: Operating copper-free at mild temperatures prevents the alkyne from homocoupling and protects the styrene moiety from thermal degradation[6].

-

Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the excess amine base. Extract the aqueous layer with MTBE (3x).

-

Washing: Wash the combined organic layers with a 10% aqueous Na2S2O3 solution. Self-Validation: This step actively reduces and removes any residual iodine species and helps precipitate trace palladium.

-

Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography to yield the conjugated enyne.

References

Sources

- 1. 75838-38-9|1,4-Diiodo-2-methylbenzene|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Note: Chemoselective Heck Coupling of 3-Iodo-4-methylstyrene

[1]

Executive Summary & Strategic Analysis

3-Iodo-4-methylstyrene is a high-value building block for divinylbenzene derivatives, conductive polymers, and pharmaceutical intermediates.[1] Unlike standard aryl halides, this molecule is "amphoteric" in the context of palladium catalysis:

-

The Electrophile: The C–I bond (Position 3) is highly reactive toward oxidative addition by Pd(0).[1]

-

The Nucleophile: The Vinyl group (Position 1) is a competent alkene for insertion, leading to potential self-coupling (oligomerization).[1]

The Core Challenge: To achieve high yield, the catalytic cycle must be biased to couple the Aryl-Pd intermediate with an external alkene partner (Cross-Coupling) rather than the vinyl group of a neighboring substrate molecule (Self-Coupling).

Mechanistic Pathway & Control Strategy

The following diagram illustrates the kinetic competition and the required control nodes.

Figure 1: Kinetic competition between Desired Cross-Coupling (Path A) and Undesired Self-Coupling (Path B).[1]

Critical Reaction Parameters

To ensure "Path A" dominance, the following parameters are strictly defined based on electronic tuning and steric control.

The Coupling Partner (External Alkene)[1]

-

Requirement: Use electron-deficient alkenes (e.g., acrylates, styrenes with EWG).[1]

-

Reasoning: The migratory insertion of the electron-rich Ar-Pd-I intermediate is significantly faster into electron-deficient double bonds (LUMO lowering) compared to the electron-neutral vinyl group of the substrate.

-

Stoichiometry: Use 1.2 – 1.5 equivalents of the external alkene to statistically overwhelm the internal vinyl group.[1]

Radical Inhibition (The "Hidden" Variable)[1]

-

Protocol: Add 1-2 mol% BHT (3,5-di-tert-butyl-4-hydroxytoluene) or Hydroquinone .[1]

-

Reasoning: Heck reactions require heat (80–120°C).[1] Without inhibition, the vinyl group of 3-iodo-4-methylstyrene will undergo thermal radical polymerization independent of the Pd cycle, turning the reaction mixture into an intractable gel.

Catalyst System[1][2][3][4][5][6]

-

Precursor: Pd(OAc)₂ is preferred over Pd(PPh₃)₄ to avoid introducing extra phosphine that might promote scrambling.[1]

-

Ligand: P(o-tol)₃ (Tri-o-tolylphosphine).[1]

-

Why: The bulky ligand accelerates the reductive elimination step and stabilizes the mono-ligated Pd species, which is crucial for sterically crowded substrates like ortho-substituted styrenes.

-

Experimental Protocols

Protocol A: High-Selectivity Coupling with Acrylates

Target Application: Synthesis of Cinnamate Derivatives for Drug Linkers.[1]

Materials:

-

3-Iodo-4-methylstyrene (1.0 equiv, 10 mmol)[1]

-

Methyl Acrylate (1.5 equiv, 15 mmol)[1]

-

Pd(OAc)₂ (2 mol%)[1]

-

P(o-tol)₃ (4 mol%)[1]

-

Triethylamine (Et₃N) (2.0 equiv)[1]

-

BHT (1 mol% - Critical Additive )

-

Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Solvent Degassing: Sparge the DMF/MeCN with Argon for 15 minutes prior to use.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]

-

Reagent Addition:

-

Add 3-Iodo-4-methylstyrene (2.44 g, 10 mmol).

-

Add BHT (22 mg, 0.1 mmol).[1] Do not omit this step.

-

Add Pd(OAc)₂ (45 mg, 0.2 mmol) and P(o-tol)₃ (122 mg, 0.4 mmol).

-

-

Mixing: Add the solvent (50 mL) and Et₃N (2.8 mL). Stir for 2 minutes until the catalyst is partially dissolved (solution turns orange/red).

-

Alkene Addition: Add Methyl Acrylate (1.35 mL, 15 mmol) via syringe.

-

Reaction: Seal the vessel. Heat to 90°C for 4-8 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours. Look for the disappearance of the starting iodide.[1]

-

-

Workup:

-

Purification: Flash column chromatography on silica gel.

Protocol B: "Jeffery Conditions" (Phase-Transfer Catalysis)

Target Application: Mild temperature coupling for sensitive substrates.

Advantages: Allows lower temperatures (preventing polymerization) using a quaternary ammonium salt.[1]

Materials:

-

Pd(OAc)₂ (2 mol%)[1]

-

TBAB (Tetrabutylammonium bromide) (1.0 equiv)[1]

-

Base: NaHCO₃ (solid, 2.5 equiv)[1]

-

Solvent: DMF (0.2 M)[1]

-

Temp: 60°C

Procedure Modification: Follow Protocol A, but replace the phosphine ligand and Et₃N with TBAB and NaHCO₃. The solid base acts as a buffer, and TBAB stabilizes the palladium nanoparticles formed in situ. This method is often cleaner for styrenic substrates.[1]

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and corrective actions specific to 3-iodo-4-methylstyrene.

| Observation | Diagnosis | Corrective Action |

| Reaction mixture gels/solidifies | Thermal polymerization of the vinyl group.[1] | Add 2 mol% BHT or Hydroquinone.[1] Lower temp to 70°C. |

| Low Conversion (<50%) | Catalyst deactivation or steric hindrance.[1] | Switch to Pd(P(t-Bu)₃)₂ (highly active bulky phosphine) or increase temp to 110°C (with BHT).[1] |

| Multiple Spots on TLC | "Heck Polymerization" (Self-coupling).[1] | Increase external alkene equivalents to 2.0x. Dilute reaction to 0.1 M. |

| Black Precipitate (Pd Black) | Ligand instability or lack of stabilization.[1] | Increase Ligand:Pd ratio to 4:1. Switch to TBAB protocol (Protocol B).[1] |

References

-

Heck Reaction Fundamentals & Mechanism

-

C

-

Nobel Prize in Chemistry 2010 (Palladium Couplings)

-

Styrene Stabiliz

-

Palladium C

Sources

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. sctunisie.org [sctunisie.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 甲基苯乙烯 (mixture of 3- and 4-isomers) stabilised with 4-tert-butylpyrocatechol for synthesis | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Precision Synthesis of Functionalized Polystyrenes using 3-Iodo-4-methylstyrene

Executive Summary

This guide details the controlled polymerization and subsequent functionalization of 3-iodo-4-methylstyrene (IMS) . Unlike generic styrene monomers, IMS provides a high-fidelity "chemical handle" (the aryl iodide) pre-installed on the polymer backbone. This allows for the synthesis of complex, functionalized polymer libraries via Post-Polymerization Modification (PPM) that would be impossible to polymerize directly due to catalyst poisoning or radical inhibition.

Key Advantage: The ortho-methyl group in IMS provides unique steric protection to the iodine handle, reducing side reactions (like lithium-halogen exchange scrambling) while remaining accessible for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Analysis: Why 3-Iodo-4-methylstyrene?

The "Plug-and-Play" Scaffold

Direct polymerization of functional monomers (e.g., those containing boronic acids, aldehydes, or complex drug pharmacophores) is often plagued by chain transfer events or catalyst deactivation. The IMS monomer circumvents this by creating a "precursor polymer" with a reactive iodide handle.

Structural Considerations (Expert Insight)

The specific isomer 3-iodo-4-methylstyrene possesses distinct advantages over the more common 4-iodostyrene:

-

Electronic Modulation: The electron-donating methyl group at the 4-position enriches the electron density of the aromatic ring, modulating the reactivity of the iodine at the 3-position during oxidative addition in catalytic cycles.

-

Solubility Profile: The methyl group disrupts

-

Experimental Workflow

The following workflow describes the transformation from monomer to functionalized material.

Figure 1: Critical path for the synthesis of functionalized IMS scaffolds. Note the distinct separation between polymerization and functionalization to ensure molecular weight control.